molecular formula C19H17NO4 B13474591 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate

Cat. No.: B13474591
M. Wt: 323.3 g/mol
InChI Key: BIKBKLPPRWKLGI-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 5-phenylpentanoic acid under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like acetic acid or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar compounds to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate include other phthalimides and isoindoline derivatives. These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents and overall structure. Some examples include:

The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenylpentanoate lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-phenylpentanoate

InChI

InChI=1S/C19H17NO4/c21-17(13-7-4-10-14-8-2-1-3-9-14)24-20-18(22)15-11-5-6-12-16(15)19(20)23/h1-3,5-6,8-9,11-12H,4,7,10,13H2

InChI Key

BIKBKLPPRWKLGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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